Cas no 73279-04-6 (3-(Piperidin-1-ylmethyl)phenol)

3-(Piperidin-1-ylmethyl)phenol is a versatile organic compound featuring a phenol group substituted with a piperidinylmethyl moiety at the meta position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The piperidine ring enhances solubility and bioavailability, while the phenolic hydroxyl group offers reactivity for further functionalization. Its balanced lipophilicity and hydrogen-bonding capability contribute to its utility in drug design, particularly for CNS-targeting molecules. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations. Its well-defined structure allows for precise incorporation into more complex molecular architectures.
3-(Piperidin-1-ylmethyl)phenol structure
73279-04-6 structure
Product Name:3-(Piperidin-1-ylmethyl)phenol
CAS No:73279-04-6
MF:C12H17NO
MW:191.269483327866
MDL:MFCD00800250
CID:59448
PubChem ID:87559807
Update Time:2025-06-13

3-(Piperidin-1-ylmethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-1-ylmethyl)phenol
    • 3-(1-Piperidinylmethyl)phenol
    • 1-(3-Hydroxybenzyl)piperidine
    • 1-(3-HYDROXYPHENYLMETHYL)PIPERIDINE
    • 3-(1-Piperidinylmethyl)phenol-1-(3-Hydroxyphenylmethyl)piperidine
    • N-(3-Hydroxyphenylmethyl)piperidine
    • 3-(1-Piperidinomethyl)phenol
    • 3-(piperidinomethyl)phenol
    • 3-(1-piperidylmethyl)phenol
    • ORGBERFQYFWYGX-UHFFFAOYSA-N
    • Phenol, 3-(1-piperidinylmethyl)-
    • PubChem6815
    • 3-piperidinomethylphenol
    • 3-piperidinomethyl phenol
    • N-3-hydroxybenzylpiperidine
    • Oprea1_133944
    • N-(3-Hydroxybenzyl)piperidine
    • 3-(1-Piperidinome
    • 3-(1-Piperidinomethyl)phenol.
    • 3-(1-Piperidinyl)phenol
    • DS-7468
    • F31136
    • CS-W010722
    • H1183
    • AC-19427
    • CHEMBL1626137
    • 3-(1-piperidinylmethyl)-phenol
    • FT-0651261
    • SB41200
    • AMY5273
    • A837774
    • DTXSID70356602
    • MFCD00800250
    • AKOS006343444
    • SCHEMBL3154468
    • W-203670
    • AE-641/11702937
    • SY052758
    • 73279-04-6
    • NS00116250
    • DB-021568
    • MDL: MFCD00800250
    • Inchi: 1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
    • InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)CN1CCCCC1

Computed Properties

  • Exact Mass: 191.13100
  • Monoisotopic Mass: 191.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.8
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Color/Form: Cream or white powder.
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 137.0 to 141.0 deg-C
  • Boiling Point: 308.1°C at 760 mmHg
  • Flash Point: 145.7±19.6 °C
  • Refractive Index: 1.576
  • PSA: 23.47000
  • LogP: 2.31600
  • Solubility: Slightly soluble in water.

3-(Piperidin-1-ylmethyl)phenol Security Information

3-(Piperidin-1-ylmethyl)phenol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Piperidin-1-ylmethyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:73279-04-6)3-(Piperidin-1-ylmethyl)phenol
Order Number:A837774
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:40
Price ($):287.0
Email:sales@amadischem.com

Additional information on 3-(Piperidin-1-ylmethyl)phenol

Chemical Profile of 3-(Piperidin-1-ylmethyl)phenol (CAS No. 73279-04-6)

3-(Piperidin-1-ylmethyl)phenol, identified by the CAS number 73279-04-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenolic piperidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of 3-(Piperidin-1-ylmethyl)phenol combines the aromatic properties of the phenol group with the nitrogen-containing heterocycle piperidine, creating a molecule with unique chemical and pharmacological characteristics.

The piperidin-1-ylmethyl moiety introduces a secondary amine functionality, which can participate in various chemical reactions such as hydrogen bonding, metal coordination, and Schiff base formation. This feature makes 3-(Piperidin-1-ylmethyl)phenol a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The phenolic hydroxyl group further enhances its reactivity, allowing for conjugation with other pharmacophores or functionalization through esterification, etherification, or oxidation reactions.

Recent advancements in drug discovery have highlighted the importance of 3-(Piperidin-1-ylmethyl)phenol and its derivatives in addressing various therapeutic targets. For instance, studies have demonstrated its potential as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The nitrogen atom in the piperidine ring can interact with metal ions, making this compound a candidate for metallodrug formulations. Additionally, the phenolic group's ability to form hydrogen bonds has been exploited in designing molecules with enhanced solubility and bioavailability.

In the realm of bioorganic chemistry, 3-(Piperidin-1-ylmethyl)phenol has been explored for its role in modulating enzyme activity. Research has shown that certain derivatives of this compound can inhibit enzymes involved in metabolic pathways relevant to neurodegenerative disorders. The combination of the piperidine and phenol moieties provides a scaffold that can be fine-tuned to achieve high selectivity and potency. This has led to increased interest in synthesizing novel analogs for preclinical testing.

The synthesis of 3-(Piperidin-1-ylmethyl)phenol typically involves multi-step organic transformations starting from commercially available precursors. One common approach includes the alkylation of piperidine with benzaldehyde derivatives followed by reduction and subsequent functionalization of the aromatic ring. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, 3-(Piperidin-1-ylmethyl)phenol has been studied using molecular modeling techniques to predict its binding interactions with biological targets. High-throughput virtual screening has identified several promising derivatives that exhibit favorable pharmacokinetic profiles. These computational studies not only accelerate drug discovery but also provide insights into the structural determinants of biological activity. Such findings are crucial for optimizing lead compounds before moving into expensive wet-lab experiments.

The pharmacological profile of 3-(Piperidin-1-ylmethyl)phenol is further illuminated by its interaction with cellular signaling pathways. Preclinical data suggest that this compound can modulate neurotransmitter release by interacting with specific receptors or transporters. This property makes it a candidate for treating central nervous system disorders such as depression and anxiety. Additionally, its ability to cross the blood-brain barrier has been investigated, which is essential for developing effective therapies targeting neurological conditions.

In conclusion, 3-(Piperidin-1-ylmethyl)phenol (CAS No. 73279-04-6) represents a versatile building block in pharmaceutical research with significant potential across multiple therapeutic areas. Its unique structural features enable diverse applications in drug design, from kinase inhibition to neuropharmacology. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the role of this compound is expected to expand further. Future research will likely focus on developing novel derivatives with enhanced efficacy and reduced side effects, solidifying its place as a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:73279-04-6)3-(Piperidin-1-ylmethyl)phenol
A837774
Purity:99%
Quantity:25g
Price ($):287.0
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